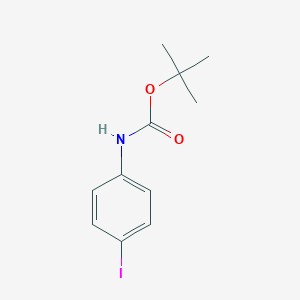

tert-butyl N-(4-iodophenyl)carbamate

説明

Significance of N-Aryl Carbamate (B1207046) Scaffolds in Synthetic Chemistry

N-aryl carbamate scaffolds are integral to synthetic chemistry for several reasons. They are frequently employed as protecting groups for amines, with the tert-butoxycarbonyl (Boc) group being one of the most common due to its stability under various conditions and its ease of removal under acidic conditions. researchgate.net This allows chemists to perform reactions on other parts of a molecule without affecting the amine functionality. Furthermore, the N-aryl carbamate motif is a key structural element in many polymers, agricultural chemicals, and pharmaceuticals, valued for its chemical and proteolytic stability. orgsyn.orgresearchgate.net

Role of the Carbamate Functionality in Molecular Design

The carbamate group is a hybrid of an amide and an ester, and this unique structure imparts valuable properties in molecular design. Its ability to participate in hydrogen bonding can influence the conformational preferences of a molecule, which is critical for interactions with biological targets like enzymes and receptors. orgsyn.org The stability of the carbamate linkage also makes it an excellent surrogate for the more labile peptide bond in peptidomimetic drug design, enhancing a molecule's resistance to enzymatic degradation and improving its ability to permeate cell membranes. orgsyn.orgresearchgate.net

Overview of Halogenated Aromatic Compounds in Organic Synthesis

Halogenated aromatic compounds are fundamental building blocks in organic synthesis. The carbon-halogen bond provides a reactive handle that can be transformed into new carbon-carbon or carbon-heteroatom bonds through a variety of reactions. The reactivity of the halogenated aromatic compound is dependent on the specific halogen, with the general trend for reactivity in common cross-coupling reactions being I > Br > Cl > F. This predictable reactivity allows for selective transformations in molecules containing multiple different halogens.

Among halogenated aromatics, iodophenyl moieties are particularly prized for their high reactivity in palladium-catalyzed cross-coupling reactions. This class of reactions, which was recognized with the 2010 Nobel Prize in Chemistry, forms the bedrock of modern synthetic chemistry for constructing complex molecular architectures. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition to a palladium(0) catalyst, which is the first and often rate-limiting step in catalytic cycles like those of the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. wikipedia.org This high reactivity allows these couplings to proceed under milder conditions and with lower catalyst loadings compared to their bromo- or chloro-analogues, making iodophenyl-containing compounds like tert-butyl N-(4-iodophenyl)carbamate exceptionally valuable starting materials.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(4-iodophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGALRQWBJFDAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378593 | |

| Record name | tert-butyl N-(4-iodophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159217-89-7 | |

| Record name | tert-butyl N-(4-iodophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159217-89-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Compound in Focus: Tert Butyl N 4 Iodophenyl Carbamate

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 159217-89-7 |

| Molecular Formula | C₁₁H₁₄INO₂ |

| Molecular Weight | 319.14 g/mol |

| Appearance | Solid |

| Melting Point | 144-148 °C |

| Storage Temperature | 2-8°C, Protect from light |

Data sourced from commercial supplier catalogs.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the protection of the amino group of 4-iodoaniline (B139537). This is typically achieved by reacting 4-iodoaniline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base, such as triethylamine (B128534) or sodium bicarbonate, and a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). The reaction is generally high-yielding and proceeds under mild conditions, making the starting material readily accessible.

General Reaction Scheme:

I-C₆H₄-NH₂ + (t-BuOCO)₂O → I-C₆H₄-NH-Boc + t-BuOH + CO₂

Chemical Reactivity and Transformations of Tert Butyl N 4 Iodophenyl Carbamate

Reactivity at the Iodophenyl Moiety

The presence of an iodine atom on the aromatic ring makes tert-butyl N-(4-iodophenyl)carbamate an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the aryl halides (C-I > C-Br > C-Cl) for oxidative addition to a low-valent palladium center, which is the initial and often rate-determining step in many catalytic cycles. This high reactivity allows for coupling reactions to occur under mild conditions with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available precursors. This compound is an ideal coupling partner in these transformations, providing a gateway to a diverse range of substituted aniline (B41778) derivatives after subsequent deprotection of the Boc group.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. This compound readily participates in Suzuki reactions, coupling with various aryl and heteroaryl boronic acids.

The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst. A base is required to activate the organoboron species, facilitating the transmetalation step. Common catalyst systems include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand. mdpi.comnih.gov A variety of bases and solvent systems can be employed, with the choice often depending on the specific substrates being coupled. mdpi.comresearchgate.net For instance, the synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate was achieved by the Suzuki cross-coupling of a protected bis(4-bromophenyl)carbamate with (4-(hexyloxy)phenyl)boronic acid using Pd(PPh₃)₄ as the catalyst. mdpi.comresearchgate.net

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| (4-(hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 73 |

| Phenylboronic acid | PdCl₂(dppf) | CsOAc | Dioxane | Typically high |

| 3-Carbamoylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 81 |

This table presents typical conditions for Suzuki-Miyaura coupling reactions involving aryl halides and boronic acids, illustrating common catalysts, bases, and solvents. Yields are representative and can vary based on specific substrate combinations and reaction conditions. mdpi.comnih.gov

The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.org This transformation is invaluable for the synthesis of substituted alkynes, which are important precursors in organic synthesis and key components in materials science and medicinal chemistry. The reaction is co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org

Due to the high reactivity of the C-I bond, this compound is an excellent substrate for Sonogashira couplings. The reaction proceeds under mild conditions, often at room temperature, to afford N-Boc-protected 4-alkynylanilines. wikipedia.org This method avoids the use of toxic carbon monoxide, which is required in some alternative carbonylative coupling strategies. organic-chemistry.org The choice of palladium catalyst, copper co-catalyst, ligand, and base can be optimized to achieve high yields and accommodate a wide range of functional groups on the alkyne coupling partner. organic-chemistry.orgresearchgate.net Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. rsc.org

| Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine (B128534) | THF |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diethylamine | Toluene |

| 1-Heptyne | Pd(OAc)₂/DPEPhos | CuI | Cs₂CO₃ | DMSO |

| Propyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF |

This table outlines representative conditions for the Sonogashira coupling of aryl iodides. The versatility of the reaction allows for various combinations of catalysts, bases, and solvents to be effective. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.orgyoutube.com Aryl iodides are the most reactive halides in the Heck reaction, allowing the coupling to proceed under relatively mild conditions. mdpi.com

This compound can be effectively coupled with a variety of alkenes, such as acrylates, styrenes, and other electron-deficient olefins, using a palladium catalyst and a base like triethylamine or potassium carbonate. wikipedia.org The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle and often exhibits high regioselectivity and stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.orgyoutube.com Various catalyst systems, including those with phosphine ligands or N-heterocyclic carbene (NHC) ligands, have been developed to improve the efficiency and scope of the Heck reaction. organic-chemistry.orgnih.gov

| Alkene Partner | Palladium Catalyst | Base | Solvent |

| n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMF |

| Styrene | Pd(OAc)₂/PPh₃ | Et₃N | Acetonitrile |

| Methyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMAc |

| Acrylonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene |

This table shows typical reaction conditions for the Heck reaction of aryl iodides with various alkenes. The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. wikipedia.orgorganic-chemistry.orgmdpi.com

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction is particularly effective for the formation of carbon-carbon bonds between sp², sp³, and sp hybridized carbon atoms. This compound, with its reactive C-I bond, is a suitable electrophile for Negishi couplings with various organozinc reagents.

This method provides a reliable route to compounds that may be difficult to synthesize using other coupling methods. The development of specialized ligands, such as bulky biaryldialkylphosphines, has significantly expanded the scope of Negishi couplings, allowing for the efficient reaction of secondary alkylzinc halides with aryl bromides and chlorides. researchgate.net These advanced catalyst systems are also highly effective for the more reactive aryl iodides, promoting the desired reductive elimination over side reactions like β-hydride elimination. researchgate.net The stereochemical outcome of Negishi couplings can be influenced by the choice of ligand and the addition of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA). nih.gov

| Organozinc Reagent | Palladium Catalyst | Ligand |

| Alkylzinc halide | Pd(OAc)₂ | CPhos |

| Arylzinc chloride | Pd₂(dba)₃ | SPhos |

| Benzylzinc bromide | PdCl₂(PPh₃)₂ | None |

| Alkenylzinc iodide | PdCl₂(dppf) | None |

This table illustrates catalyst and ligand systems commonly used in Negishi coupling reactions of aryl halides. The ligand plays a critical role in stabilizing the catalyst and facilitating the key steps of the catalytic cycle. researchgate.netnih.gov

The success of palladium-catalyzed cross-coupling reactions with substrates like this compound is highly dependent on the catalyst system employed. The choice of both the palladium precursor and the ancillary ligand is critical for achieving high catalytic activity, selectivity, and broad substrate scope.

Modern catalyst design has moved towards the use of bulky, electron-rich phosphine ligands, such as biarylphosphines (e.g., RuPhos, BrettPhos), which can stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle. organic-chemistry.orgnih.gov These ligands have enabled the coupling of less reactive aryl chlorides and even allow for reactions to be performed at room temperature. nih.govorganic-chemistry.org For the highly reactive C-I bond in this compound, a wide range of catalyst systems can be effective. However, for challenging transformations or to achieve specific selectivity, highly active catalyst systems are still beneficial. For example, multiligand systems combining the strengths of different ligands have been shown to exhibit unparalleled reactivity and substrate scope. organic-chemistry.orgnih.gov N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering high stability and activity in various cross-coupling reactions. organic-chemistry.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAF) is a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. For these reactions to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

In the case of this compound, the carbamate (B1207046) group (-NHBoc) is generally considered to be an electron-donating group, which deactivates the ring towards nucleophilic attack. Consequently, direct nucleophilic displacement of the iodide is challenging under standard SNAF conditions. For the reaction to occur, harsh conditions or activation of the aromatic ring would be necessary. The reactivity is also influenced by the leaving group's ability to depart. While iodide is a good leaving group, the electronic nature of the carbamate substituent presents a significant barrier to this type of transformation.

Reductive Dehalogenation Processes

Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. This process is a common transformation for aryl halides. While specific literature detailing the reductive dehalogenation of this compound is not abundant, general methods for the reduction of aryl iodides are well-established and applicable.

Common methods for this transformation include:

Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is often clean and efficient.

Metal/Acid Systems: Reagents like zinc dust in acetic acid can effectively reduce aryl halides.

Hydride Reagents: Complex metal hydrides, for instance, sodium borohydride (B1222165) in the presence of a transition metal catalyst, can also be employed.

These reactions would convert this compound into tert-butyl N-phenylcarbamate, effectively removing the iodine atom. The choice of method would depend on the compatibility with the Boc-protecting group, which is sensitive to strong acids.

Stannylation and Boron-Mediated Transformations

The carbon-iodine bond in this compound is an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Stannylation: This process involves the introduction of a trialkyltin group, typically to form an organostannane reagent. These organostannanes are key intermediates in Stille cross-coupling reactions. This compound can react with a hexaalkylditin reagent, such as hexamethylditin, in the presence of a palladium catalyst to yield the corresponding stannylated product. This product can then be coupled with a variety of organic halides or triflates.

Boron-Mediated Transformations (Suzuki-Miyaura Coupling): The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In this reaction, an organoboron compound couples with an organic halide or triflate in the presence of a palladium catalyst and a base. This compound is an ideal substrate for Suzuki coupling. It can react with a wide range of aryl or vinyl boronic acids or their esters to form biaryl or aryl-alkene structures.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Halides

| Aryl Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | tert-butyl N-(biphenyl-4-yl)carbamate |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | tert-butyl N-(4'-methoxybiphenyl-4-yl)carbamate |

| This compound | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | tert-butyl N-(4-(thiophen-2-yl)phenyl)carbamate |

Reactivity of the Carbamate Group

Deprotection Strategies for tert-Butyl Carbamates (Boc-group removal)

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. The deprotection of this compound to yield 4-iodoaniline (B139537) is a key transformation.

Several methods are available for Boc-deprotection:

Strong Acids: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is the most common method. The reaction is typically fast and occurs at room temperature. Hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol (B129727) is also widely used.

Lewis Acids: A variety of Lewis acids, including trimethylsilyl (B98337) iodide (TMSI), zinc bromide (ZnBr₂), and tin(IV) chloride (SnCl₄), can effectively cleave the Boc group under mild conditions.

Thermal Deprotection: In some cases, the Boc group can be removed by heating, although this may require high temperatures and can be less clean than acid-mediated methods.

Iodine-Mediated Deprotection: Elemental iodine has been reported as a mild and efficient catalyst for the removal of N-Boc groups under solvent-free conditions or in various solvents. bldpharm.comnih.gov

Table 2: Common Reagents for Boc-Deprotection

| Reagent | Typical Conditions | Comments |

| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | Fast and efficient, but TFA is corrosive. |

| Hydrochloric Acid (HCl) | Dioxane or Methanol, Room Temperature | Generates the hydrochloride salt of the amine. |

| Zinc Bromide (ZnBr₂) | DCM, Room Temperature | Milder alternative to strong protic acids. |

| Iodine (I₂) | Solvent-free or CH₂Cl₂, Room Temperature | Mild, neutral conditions. bldpharm.comnih.gov |

N-Arylation Reactions of the Carbamate Nitrogen

N-arylation of the carbamate nitrogen in this compound would lead to the formation of a tri-substituted nitrogen atom. This transformation is generally challenging. While palladium- and copper-catalyzed N-arylation reactions (such as the Buchwald-Hartwig amination) are powerful methods for forming carbon-nitrogen bonds, the N-arylation of aryl carbamates can be problematic. Research has indicated that the desired N-arylated carbamate products can be unstable and difficult to isolate, potentially due to steric hindrance or electronic effects. Intramolecular N-arylation has also been observed as a competing reaction under certain palladium-catalyzed conditions. butlerov.com

Derivatization via Carbonyl Group Modifications

The carbonyl group of the carbamate offers another site for reactivity, although it is less commonly exploited than the C-I bond or the Boc-group for deprotection.

Conversion to Ureas: Carbamates can serve as precursors to N,N'-disubstituted ureas. This can be achieved by treating the carbamate with an amine, often under thermal conditions or with a catalyst, to displace the tert-butoxy (B1229062) group. However, a more common synthetic route to ureas involves the in-situ generation of an isocyanate from the corresponding amine, followed by trapping with another amine.

Formation of Isocyanates: Carbamates can be converted to isocyanates through thermolysis, which eliminates tert-butanol. rsc.org This reaction is reversible and often requires high temperatures. Alternatively, reagents like boron trichloride (B1173362) in the presence of triethylamine can facilitate the conversion of carbamates to isocyanates under milder conditions. The resulting 4-iodophenyl isocyanate is a reactive intermediate that can be used to synthesize a variety of compounds, including ureas, urethanes, and other derivatives.

Summary

Tert-butyl N-(4-iodophenyl)carbamate stands out as a versatile and highly valuable building block in synthetic organic chemistry. Its structure ingeniously combines a stable amine protecting group with a highly reactive iodinated aromatic ring. This combination allows for selective and efficient participation in a wide array of palladium-catalyzed cross-coupling reactions, enabling the streamlined synthesis of complex molecules with applications ranging from pharmaceuticals to advanced materials. The continued importance of cross-coupling reactions ensures that this compound and its derivatives will remain central to the pursuits of chemical synthesis for the foreseeable future.

Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy for tert-butyl N-(4-iodophenyl)carbamate, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals characteristic signals that correspond to the distinct types of protons in the molecule. The spectrum is characterized by a large singlet for the tert-butyl protons, a broad singlet for the amine (N-H) proton, and a pair of doublets for the aromatic protons.

The nine equivalent protons of the tert-butyl group (C(CH₃)₃) produce a prominent singlet, usually found in the upfield region around 1.51 ppm. The chemical equivalence of these protons means they experience the same magnetic environment, resulting in a single, intense signal.

The amine proton (-NH-) signal typically appears as a broad singlet. Its chemical shift can vary but is often observed around 6.50 ppm. The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

The 1,4-disubstituted aromatic ring gives rise to a distinct AA'BB' system, which often simplifies to a pair of doublets due to the symmetry of the molecule. The two protons ortho to the carbamate (B1207046) group are chemically equivalent, as are the two protons ortho to the iodine atom. This results in a doublet for the protons on carbons 3 and 5 (adjacent to the NH-Boc group) and another doublet for the protons on carbons 2 and 6 (adjacent to the iodine). These aromatic signals are expected in the downfield region of the spectrum.

| Proton Assignment | Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity |

| -C(CH ₃)₃ | 1.51 | Singlet |

| -NH - | 6.50 | Broad Singlet |

| Ar-H | 7.10-7.60 | Doublet of Doublets |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum.

The spectrum typically shows a signal for the carbonyl carbon of the carbamate group at approximately 152.2 ppm. The quaternary carbon of the tert-butyl group appears around 80.9 ppm, while the methyl carbons of this group produce a strong signal further upfield at about 28.3 ppm.

The aromatic region displays signals corresponding to the four distinct carbon environments on the phenyl ring. The carbon atom bonded to the iodine (C4) is found at a relatively upfield position for an aromatic carbon, around 85.5 ppm, due to the heavy atom effect of iodine. The carbon atom attached to the nitrogen of the carbamate group (C1) appears around 137.9 ppm. The remaining aromatic carbons (C2/C6 and C3/C5) produce signals in the typical aromatic region, for instance around 137.9 ppm and 120.4 ppm respectively.

| Carbon Assignment | Chemical Shift (δ) in ppm (CDCl₃) |

| -C (CH₃)₃ | 80.9 |

| -C(C H₃)₃ | 28.3 |

| C =O | 152.2 |

| Ar-C 1 (-NH) | 137.9 |

| Ar-C 2/C6 | 137.9 |

| Ar-C 3/C5 | 120.4 |

| Ar-C 4 (-I) | 85.5 |

2D NMR Techniques for Connectivity Assignments

While ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm connectivity. A COSY spectrum would show correlations between the coupled aromatic protons, confirming their adjacent relationship on the phenyl ring. An HSQC spectrum would link each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the signals for the aromatic C-H groups and the methyl groups of the tert-butyl moiety.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The experimentally measured exact mass is compared to the calculated theoretical mass for the proposed formula (C₁₁H₁₄INO₂), and a match within a few parts per million (ppm) confirms the elemental composition.

Fragmentation Patterns and Structural Information

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is often unique to the molecule's structure and can be used for confirmation.

For this compound, characteristic fragmentation pathways are expected. A very common fragmentation for N-Boc protected compounds is the loss of the tert-butyl group as a stable tert-butyl cation ([C₄H₉]⁺), which would be observed at an m/z of 57. doaj.org Alternatively, the loss of isobutylene (C₄H₈) can occur, leading to a fragment ion corresponding to [M - 56]⁺. doaj.org Another expected fragmentation is the loss of the entire tert-butoxycarbonyl group ([M - C₅H₉O₂]⁺), resulting in the 4-iodoaniline (B139537) radical cation. Further fragmentation could involve the loss of CO₂ from the [M - C₄H₈]⁺ ion. doaj.org The presence of iodine would also give a characteristic isotopic pattern for iodine-containing fragments.

| Fragment Ion | Proposed Structure | m/z | Fragmentation Pathway |

| [C₄H₉]⁺ | tert-butyl cation | 57 | Cleavage of the O-C(CH₃)₃ bond |

| [M - C₄H₈]⁺ | [H₂N-C₆H₄-I-COOH]⁺ | M-56 | Loss of isobutylene |

| [M - C₅H₉O₂]⁺ | [H₂N-C₆H₄-I]⁺ | M-101 | Loss of the Boc group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of key structural motifs in this compound. While a specific experimental spectrum for this compound is not widely published, the expected characteristic absorption bands can be predicted with high accuracy based on the known frequencies for its constituent functional groups.

The IR spectrum of this compound is expected to exhibit several key absorptions. A prominent feature would be the N-H stretching vibration of the secondary carbamate, which typically appears as a single, sharp band in the region of 3400-3250 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate group is another strong and characteristic absorption, expected to be observed in the range of 1750-1700 cm⁻¹. The presence of the tert-butyl group will be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic bending vibrations around 1390 cm⁻¹ and 1365 cm⁻¹ (a doublet). Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl ring typically appear in the 1600-1450 cm⁻¹ region. The C-N stretching of the carbamate is expected in the 1335-1250 cm⁻¹ range for an aromatic amine derivative. Finally, the C-I stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

Interactive Table of Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Carbamate) | Stretch | 3400-3250 | Medium to Strong, Sharp |

| C=O (Carbamate) | Stretch | 1750-1700 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H (tert-butyl) | Stretch | < 3000 | Medium |

| Aromatic C=C | Stretch | 1600-1450 | Medium to Weak |

| C-H (tert-butyl) | Bend | ~1390 and ~1365 | Medium (Doublet) |

| C-N (Carbamate) | Stretch | 1335-1250 | Medium to Strong |

| C-I | Stretch | 600-500 | Medium to Weak |

Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film) and the specific molecular environment.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While a specific crystal structure for this compound is not publicly available in crystallographic databases, insights into its likely solid-state structure can be inferred from the analysis of similar phenyl carbamate derivatives. nih.gov

In the solid state, molecules of this compound are expected to pack in a manner that maximizes stabilizing intermolecular interactions. A key interaction anticipated is hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. researchgate.net This N-H···O=C hydrogen bond is a common and robust motif in the crystal structures of carbamates, often leading to the formation of one-dimensional chains or dimeric structures. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Minimization

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn influences its physical properties and biological activity. For tert-butyl N-(4-iodophenyl)carbamate, the key rotatable bonds are the C-N bond of the carbamate (B1207046) and the C-O bond of the tert-butyl group.

Computational studies on similar aryl carbamates reveal that the amide linkage of the carbamate group generally prefers a planar or near-planar conformation due to delocalization of the nitrogen lone pair into the carbonyl group. A comprehensive conformational analysis of a Boc-carbamate monomer using a combination of conformational search methods and optimization revealed several low-energy conformers. chemrxiv.org The stabilization of these conformers is often dictated by steric interactions and the potential for intramolecular hydrogen bonding. chemrxiv.org

Table 1: Representative Dihedral Angles for a Boc-Carbamate Monomer

| Dihedral Angle | Population Distribution | Stabilizing Factors |

| Φ(C6N7C8C9) | Populated around -180°, -60°, and 60° | Steric interaction between the methyl group at the chiral center and the backbone, as well as hydrogen bonding. chemrxiv.org |

This data is for a representative Boc-carbamate monomer and is used to illustrate the types of conformational preferences that might be observed for this compound.

Electronic Structure Calculations

Electronic structure calculations provide insights into the distribution of electrons within a molecule, which is fundamental to understanding its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. taylorandfrancis.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) nitrogen and the iodophenyl ring, reflecting the electron-donating nature of the carbamate group and the iodine atom. The LUMO is likely to be distributed over the aromatic ring and the carbonyl group of the carbamate.

A DFT study on m-iodoaniline provides some insight into the electronic properties of a related structure. chemrxiv.org The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity. chemrxiv.org

Table 2: Calculated Electronic Properties for m-Iodoaniline (MIA) and m-Fluoroaniline (MFA) from a DFT Study

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| MIA | -4.57 | -0.78 | 3.79 |

| MFA | -4.60 | -8.71 | 4.11 |

Data from a DFT study on m-iodoaniline and m-fluoroaniline, provided for comparative purposes. chemrxiv.org

The distribution of partial charges within a molecule can be calculated using various methods, such as Mulliken population analysis. This information helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. In this compound, the nitrogen atom of the carbamate and the oxygen atoms of the carbonyl and tert-butoxy (B1229062) groups are expected to carry negative partial charges, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon is expected to be electrophilic.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For a related compound, m-iodoaniline, the electrophilic region is localized on all compounds, while for m-fluoroaniline, the electrophilic and nucleophilic regions are primarily located on the fluorine atom and near the nitrogen atom, respectively. chemrxiv.org

Reaction Mechanism Studies of Transformations Involving this compound

Computational studies are invaluable for elucidating the mechanisms of chemical reactions. rsc.orgresearchgate.net For transformations involving this compound, such as palladium-catalyzed cross-coupling reactions or electrophilic aromatic substitution, computational modeling can help to identify transition states, intermediates, and reaction pathways.

For instance, a computational study on the Pd-catalyzed formation of a carbamate derivative investigated the reaction pathway and energetic feasibility using DFT calculations. mdpi.com Such studies can reveal that a reaction may not be spontaneous and requires a catalyst. mdpi.com Similarly, computational investigations into the mechanisms of orthometalation and Snieckus-Fries rearrangements of aryl carbamates have provided detailed insights into the roles of intermediates and transition states. cornell.edunih.gov A computational study on the nickel-catalyzed amination of aryl carbamates suggested that reductive elimination is the rate-determining step. nih.gov

Molecular Docking Studies with Biological Targets (e.g., Enzyme Active Sites for Analogs)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This is particularly useful in drug discovery for predicting the binding mode of a ligand to the active site of a protein.

While there are no specific molecular docking studies reported for this compound, studies on other carbamate derivatives have demonstrated their potential as enzyme inhibitors. For example, novel tacrine-carbamate derivatives have been synthesized and evaluated as potent cholinesterase inhibitors, with molecular modeling used to understand their interactions with the enzyme's binding site. nih.gov Similarly, cannabidiol-carbamate hybrids have been identified as selective butyrylcholinesterase (BuChE) inhibitors through docking-based fragment reassembly. nih.gov In another study, newly designed carbamate derivatives were computationally screened as inhibitors of the monoacylglycerol lipase enzyme. ijpsdronline.com

Table 3: Example of Docking Results for a Carbamate Derivative with a Target Enzyme

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interactions |

| Tacrine-Carbamate Derivative | Acetylcholinesterase (AChE) | -12.5 | Hydrogen bonding, π-π stacking |

| Cannabidiol-Carbamate Hybrid | Butyrylcholinesterase (BuChE) | -10.8 | Hydrophobic interactions, hydrogen bonding |

This is a representative table based on typical data from molecular docking studies of carbamate inhibitors and does not represent specific data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to derivatives of various scaffolds to guide the design of more potent compounds. nih.govmdpi.com

For derivatives of this compound, QSAR models could be developed to predict their activity against a particular biological target. This would involve synthesizing a series of analogs with varying substituents on the phenyl ring and measuring their biological activity. A QSTR (Quantitative Structure-Toxicity Relationship) model has been developed for carbamate derivatives to predict their toxicity. mdpi.com

Table 4: Example of Statistical Parameters from a 3D-QSAR Study on PCPMA Derivatives

| Model | q² | r² | SEE | F |

| CoMFA | 0.607 | 0.981 | 0.094 | 149.222 |

| CoMSIA | 0.643 | 0.899 | - | - |

This data is from a 3D-QSAR study on 2-Phenylcyclopropylmethylamine (PCPMA) derivatives and is provided as an example of the statistical validation of such models. mdpi.com

Future Research Directions and Emerging Trends

Green Chemistry Approaches in Synthesis

The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022) and its derivatives. rsc.orgrsc.org Future research is increasingly focused on developing environmentally benign methods for the synthesis of tert-butyl N-(4-iodophenyl)carbamate and related structures, aligning with the principles of green chemistry.

A significant trend is the replacement of toxic carbonyl sources with carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 feedstock. rsc.org New catalytic systems are being explored to facilitate the direct synthesis of N-arylcarbamates from CO₂, anilines, and alcohols under milder conditions. researchgate.net For instance, methods using visible light-promoted CO₂ transformations without any catalysts or additives present a novel and eco-friendly pathway. rsc.org Other approaches involve using peptide coupling reagents like propanephosphonic acid anhydride (B1165640) (T3P) to mediate the condensation of amines, phenols, and CO₂ at room temperature and atmospheric pressure. rsc.org

Further green advancements target the N-tert-butoxycarbonylation step itself. Research into solvent-free reaction conditions is gaining traction. derpharmachemica.comscirp.org The use of heterogeneous acid catalysts, such as Amberlite-IR 120, allows for rapid, solvent-free Boc-protection of anilines with excellent yields and easy catalyst recycling. derpharmachemica.com Mechanochemical methods, which involve ball milling reactants in the absence of a solvent, also represent a promising, energy-efficient, and waste-reducing alternative. scirp.orgscirp.org

Key green chemistry strategies for future synthesis include:

Utilizing CO₂: Replacing phosgene with CO₂ as a safe and renewable carbonyl source. rsc.orgrsc.orgacs.org

Catalyst Innovation: Developing efficient and recyclable catalysts, such as cerium oxide or palladium-based systems, for direct carbamate (B1207046) synthesis. researchgate.netorganic-chemistry.org

Solvent-Free Conditions: Employing mechanochemistry or solid-supported catalysts to eliminate the need for hazardous organic solvents. derpharmachemica.comresearchgate.net

Photocatalysis: Harnessing visible light to drive reactions under mild, catalyst-free conditions. rsc.org

Flow Chemistry Applications for Scalable Production

For the large-scale and industrial production of this compound and its derivatives, flow chemistry is emerging as a superior alternative to traditional batch processing. This technique offers significant advantages in terms of safety, efficiency, and control over reaction parameters.

Flow chemistry involves pumping reagents through a network of tubes or microreactors where they mix and react. The high surface-area-to-volume ratio in these reactors allows for extremely efficient heat transfer, which is critical for managing highly exothermic reactions that can be dangerous on a large scale. This precise temperature control leads to improved product quality and yield.

Specifically for iodophenyl carbamates, flow chemistry provides a powerful tool to control very fast and undesired side reactions. One such side reaction is the anionic Fries rearrangement, which can compete with the desired functionalization. The ultra-fast mixing and precise residence time control achievable in microflow reactors can outpace this rearrangement, leading to higher selectivity for the intended product. This level of control is often impossible in conventional batch reactors.

| Advantage | Description | Relevance to this compound |

|---|---|---|

| Enhanced Safety | Superior heat exchange mitigates the risk of thermal runaways in exothermic reactions. Small reaction volumes minimize hazards. | Allows for safer handling of potentially energetic reactions during synthesis and derivatization. |

| Improved Control & Selectivity | Precise control over temperature, pressure, mixing, and residence time allows for fine-tuning of reaction conditions. | Enables suppression of undesired side reactions like the anionic Fries rearrangement, leading to higher product purity. |

| Scalability | Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). | Facilitates seamless transition from laboratory-scale synthesis to industrial-scale production without extensive re-optimization. |

| Process Intensification | Faster reactions and higher throughput can be achieved in smaller reactor volumes, reducing plant footprint and capital expenditure. | Leads to more efficient and cost-effective manufacturing processes. |

Rational Design of Derivatives with Enhanced Bioactivity or Material Properties

The structure of this compound makes it an ideal scaffold for the rational design of new molecules with tailored properties. The iodine atom at the 4-position of the phenyl ring is a particularly useful functional handle, enabling a wide range of palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

This chemical versatility allows researchers to systematically modify the molecule by introducing diverse substituents, thereby tuning its electronic, steric, and physicochemical properties. This strategy is being actively pursued in two main areas:

Bioactive Compounds: In medicinal chemistry, this scaffold can be used to generate libraries of novel compounds for drug discovery. By coupling various boronic acids, alkynes, or amines, derivatives can be designed to interact with specific biological targets. For example, derivatives of related tert-butyl phenylcarbamates have been synthesized and shown to possess anti-inflammatory activity. Future work will involve designing specific derivatives that can act as inhibitors for enzymes or modulators for receptors implicated in various diseases.

Advanced Materials: In materials science, the core structure is valuable for creating novel organic electronic materials. Triarylamines, which can be synthesized from this compound, are important building blocks for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to systematically alter the substituents on the phenyl ring allows for the fine-tuning of the material's photophysical properties, such as its absorption and emission spectra, and charge transport characteristics.

| Reaction Type | Functional Group Introduced | Potential Application Area | Example Derivative Class |

|---|---|---|---|

| Suzuki Coupling | Aryl or Heteroaryl groups | Materials Science, Medicinal Chemistry | Biphenyl carbamates, Triarylamines |

| Sonogashira Coupling | Alkynyl groups | Materials Science (Conjugated polymers) | (Alkynylphenyl)carbamates |

| Buchwald-Hartwig Amination | Amine groups | Medicinal Chemistry, Materials Science | Diaryl- or Arylalkylamine derivatives |

| Heck Coupling | Alkenyl groups | Polymer Chemistry, Medicinal Chemistry | (Styrylphenyl)carbamates |

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid testing of tens of thousands of compounds to identify those with a desired activity. This compound is poised to play a significant role at the beginning of this pipeline as a versatile building block for creating large chemical libraries.

The future trend involves integrating the synthetic versatility of this compound with automated HTS platforms. By applying the derivatization reactions discussed previously (e.g., Suzuki, Sonogashira) in a parallel synthesis format, researchers can generate large libraries where each compound is a unique derivative of the original scaffold. These libraries are designed to maximize structural diversity, increasing the probability of finding a "hit" during screening.

The process typically involves:

Library Synthesis: Automated or semi-automated synthesis of hundreds or thousands of derivatives from this compound.

Assay Miniaturization: Developing biochemical or cell-based assays in high-density formats (e.g., 384- or 1536-well plates) suitable for robotic handling.

Robotic Screening: Using automated liquid handlers and detectors to test the entire compound library for activity against a specific biological target or for a desired material property.

Hit Identification: Analyzing the large datasets generated by the screen to identify active compounds ("hits") that can then be selected for further optimization.

This integration of modular synthesis with HTS allows for a more efficient and systematic exploration of chemical space, accelerating the discovery of new lead compounds for drug development or high-performance materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-(4-iodophenyl)carbamate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of 4-iodoaniline. A common approach is reacting 4-iodoaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF. Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.1–1.5 Boc₂O:amine), and reaction time (4–24 hrs). For challenging substrates, microwave-assisted synthesis or catalytic DMAP can improve yields .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Handling should occur in a fume hood with PPE (gloves, lab coat, safety goggles). For long-term stability, pre-dry solvents and use molecular sieves during reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR in deuterated chloroform (CDCl₃) to confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl) and aromatic iodophenyl signals (δ 7.2–7.8 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns.

- MS : High-resolution ESI-MS or MALDI-TOF verifies molecular ion [M+H]⁺ (expected m/z ~348.06).

- IR : Validate carbamate C=O stretch (~1680–1720 cm⁻¹). Cross-reference with computational simulations (e.g., DFT) to confirm assignments .

Q. What common side reactions occur during Boc deprotection of this compound, and how can they be mitigated?

- Methodological Answer : Acidic deprotection (e.g., TFA in DCM) may lead to iodophenyl ring iodination or tert-butyl carbocation formation. Mitigation strategies include:

- Using milder acids (HCl/dioxane) at 0°C.

- Adding scavengers (e.g., triethylsilane) to trap carbocations.

- Monitoring reaction progress via TLC or in-situ NMR to avoid overexposure .

Advanced Research Questions

Q. What advanced crystallographic techniques resolve structural ambiguities in this compound derivatives, particularly for disordered or twinned crystals?

- Methodological Answer : For disordered iodine atoms or tert-butyl groups, use SHELXL (via Olex2 or WinGX) for refinement with ISOR/DFIX constraints. For twinning, employ TWINLAW in SIR97 to identify twin laws and refine using HKLF5 data. High-resolution synchrotron data (λ <1 Å) improves anomalous dispersion for iodine localization .

Q. How can researchers address contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound?

- Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, concentration). Validate with independent techniques:

- X-ray crystallography for absolute configuration.

- Computational NMR/IR (Gaussian or ORCA) to compare experimental vs. simulated spectra.

- Isotopic labeling (e.g., ¹³C-Boc) to trace signal origins .

Q. What mechanistic insights guide the regioselective functionalization of this compound in cross-coupling reactions?

- Methodological Answer : The iodine substituent enables Suzuki-Miyaura or Ullmann couplings. Key factors:

- Catalyst selection : Pd(PPh₃)₄ for electron-rich aryl iodides.

- Solvent/base optimization : Use DMF/K₃PO₄ for polar intermediates.

- Computational studies (DFT) predict activation barriers for competing pathways. Monitor intermediates via LC-MS .

Q. How can computational modeling predict the solubility and reactivity of this compound in non-polar vs. polar solvents?

- Methodological Answer : Use COSMO-RS (via Turbomole) or MD simulations (GROMACS) to calculate solvation free energies. Parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。